Bienvenue dans la boutique en ligne BenchChem!

GSK-F1

PI4KIIIα Isoform Selectivity Kinase Inhibition

Choose (S)-GSK-F1 (CAS 1384097-27-1) for studies requiring unambiguous PI4KIIIα target engagement. Unlike pan-PI3K/mTOR inhibitors (e.g., GSK2126458, idelalisib) or PI4KIIIβ-selective tools (PIK-93), GSK-F1 provides >100-fold selectivity for PI4KIIIα over Class I PI3Ks, eliminating confounding off-target effects. Its oral bioavailability and superior PK profile surpass GSK-A1 for robust in vivo HCV and oncology models. BBB impermeability restricts action to peripheral tissues, removing CNS confounds. Pair with the inactive (R)-enantiomer for rigorous on-target validation via enantiomer-specific controls—the gold standard in chemical biology.

Molecular Formula C27H18F5N5O4S
Molecular Weight 603.5 g/mol
CAS No. 1384097-27-1
Cat. No. B3237256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-F1
CAS1384097-27-1
Molecular FormulaC27H18F5N5O4S
Molecular Weight603.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F
InChIInChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35)
InChIKeyMSRFVAYVUUHQCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK-F1 (CAS 1384097-27-1): A Selective PI4KIIIα Inhibitor for Preclinical Antiviral and Oncology Research


GSK-F1, also identified as Compound F1 or (S)-GSK-F1, is a potent, orally active small-molecule inhibitor of type III phosphatidylinositol 4-kinase alpha (PI4KIIIα), a key enzyme in the phosphatidylinositol signaling pathway [1]. It is a research compound with a reported molecular weight of 603.52 g/mol and is structurally defined by its quinazolinone core [1]. Its primary applications are in preclinical research areas, most notably as an antiviral agent against Hepatitis C Virus (HCV) replication and as a tool to investigate PI4KIIIα's role in oncogenic signaling, such as in prostate cancer cell models [2].

Why Generic PI4K or PI3K Inhibitors Cannot Substitute for GSK-F1 in PI4KIIIα-Dependent Studies


Substituting GSK-F1 with a generic PI3K inhibitor or a less selective PI4K inhibitor in PI4KIIIα-focused research introduces significant confounding variables. Compounds like the pan-PI3K/mTOR inhibitor GSK2126458 or the PI3Kδ-specific inhibitor idelalisib exhibit entirely different primary target profiles, making them unsuitable for probing PI4KIIIα-specific biology [1]. Even within the PI4K class, tools like the PI4KIIIβ-selective PIK-93 or the PI3K-biased wortmannin lack the requisite >100-fold selectivity for PI4KIIIα over other class I PI3Ks and PI4KB that GSK-F1 provides [2]. Furthermore, closely related analogs like GSK-A1 demonstrate inferior in vivo pharmacokinetic properties, limiting their translational utility compared to GSK-F1 . This evidence guide highlights the specific, quantifiable differences that necessitate the selection of GSK-F1 for experimental systems where potent and selective inhibition of PI4KIIIα is the primary objective.

Quantitative Evidence for GSK-F1: PI4KIIIα Potency, Isoform Selectivity, and PK Differentiation


GSK-F1 Demonstrates High Potency and Superior Selectivity for PI4KIIIα vs. PIK-93 and Wortmannin

GSK-F1 exhibits potent inhibition of PI4KIIIα with an IC50 of 16 nM, which is more potent than its activity against the related PI4KIIIβ isoform [1]. Critically, it displays >100-fold selectivity for PI4KIIIα over class I PI3Ks. In direct contrast, PIK-93 is a PI4KIIIβ inhibitor (IC50 19 nM) with only modest selectivity, also inhibiting PI3Kα with an IC50 of 39 nM [2]. The broad-spectrum PI3K inhibitor wortmannin primarily targets PI3K (IC50 2-5 nM) and inhibits PI4K only at significantly higher concentrations (>100-fold), making it an unsuitable tool for PI4KIIIα-specific studies [3].

PI4KIIIα Isoform Selectivity Kinase Inhibition Comparator Analysis

Enhanced In Vivo Pharmacokinetics of GSK-F1 Compared to the Structural Analog GSK-A1

GSK-F1 offers a significant advancement in in vivo utility over its predecessor, GSK-A1. Vendor datasheets explicitly state that GSK-F1 has 'better pharmacokinetic properties in vivo than GSK-A1 (SYN-1219)' . Furthermore, GSK-F1 has been demonstrated to be orally active, whereas no oral bioavailability is reported for GSK-A1, which is typically characterized as an in vitro tool compound [1].

Pharmacokinetics Drug Discovery In Vivo Studies Bioavailability

Exclusion from the CNS by GSK-F1 Provides a Clear Advantage for Peripheral Target Studies

A key differentiator for GSK-F1 in preclinical pharmacology is its inability to cross the blood-brain barrier (BBB). Vendor datasheets confirm that 'GSK-F1 does not cross the blood-brain barrier' . This property is in stark contrast to many central nervous system (CNS)-penetrant kinase inhibitors and is a critical consideration for experimental design.

Blood-Brain Barrier CNS Penetration Tissue Distribution Pharmacology

Stereoisomer-Dependent Activity: (S)-GSK-F1 is the Bioactive Enantiomer

The biological activity of GSK-F1 is stereospecific. The (S)-enantiomer, (S)-GSK-F1 (CAS 1384097-27-1), is the active inhibitor with a reported pIC50 of 8.3 for PI4KIIIα, corresponding to an IC50 of approximately 5 nM . The (R)-enantiomer is commercially available as an inactive control and is reported to have significantly reduced potency . This is a crucial distinction for researchers; use of a racemic mixture or the incorrect isomer will lead to erroneous results.

Stereochemistry Enantiomeric Purity Structure-Activity Relationship Chemical Biology

Optimal Use Cases for GSK-F1 (CAS 1384097-27-1) in Preclinical Research


Investigating PI4KIIIα-Specific Lipid Signaling in Cancer Models

In studies of prostate cancer (e.g., PC3 cells) or other malignancies where PI4KIIIα is implicated in maintaining plasma membrane PIP2 levels and promoting invasion, GSK-F1 is the tool of choice [1]. Its high selectivity for PI4KIIIα over PI3Ks [2] ensures that observed effects on PIP2 pools and downstream signaling (e.g., Akt) can be confidently attributed to PI4KIIIα inhibition, unlike with pan-PI3K inhibitors (e.g., copanlisib) or less selective PI4K tools (e.g., PIK-93) that would obscure the mechanism.

Antiviral Efficacy Studies Against Hepatitis C Virus (HCV) Replication

GSK-F1 is a validated tool for inhibiting HCV replication in cell-based systems [1]. Its oral bioavailability and superior PK profile compared to GSK-A1 [2] make it particularly suitable for in vivo efficacy studies in HCV animal models where oral dosing is preferred. Its lack of BBB penetration is also advantageous for studying a primarily hepatic infection.

Peripheral Target Engagement Studies Excluding CNS Contributions

For research on peripheral pathologies, such as metabolic disorders or non-CNS cancers, GSK-F1 provides a clean pharmacological approach. Its confirmed inability to cross the BBB [1] eliminates the variable of central target engagement, allowing researchers to isolate and interpret the effects of PI4KIIIα inhibition in peripheral tissues without the confounding influence of central nervous system activity.

Use as a Reference Tool with an Enantiomeric Negative Control

GSK-F1 is part of a powerful pair of enantiomers for rigorous target validation. The active (S)-enantiomer (CAS 1384097-27-1) can be used in parallel with the inactive (R)-enantiomer [1]. This pairing provides a robust method to differentiate on-target pharmacological effects from non-specific compound-related cytotoxicity or off-target binding, a gold standard in chemical biology for establishing causality.

Quote Request

Request a Quote for GSK-F1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.